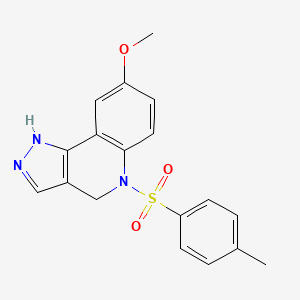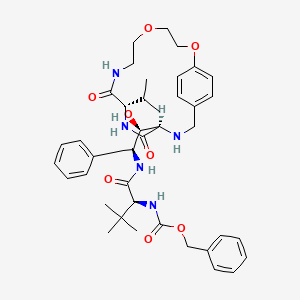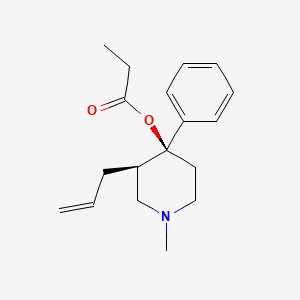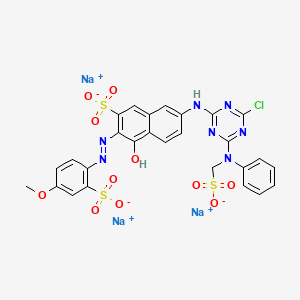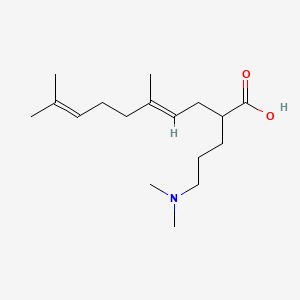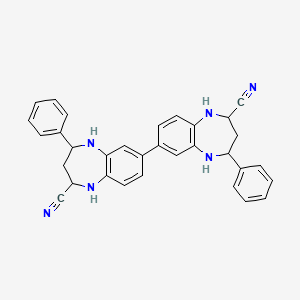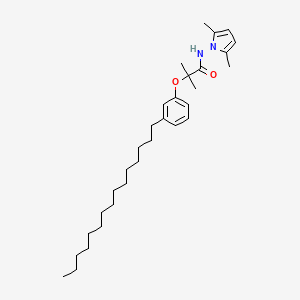
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)-: is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a pentadecylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the dimethyl groups. The pentadecylphenoxy moiety is then attached through a series of substitution reactions. The final step involves the formation of the propanamide group under controlled conditions, often using amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its pharmacological properties. Studies focus on its potential to act as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets. The pyrrole ring and phenoxy moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
- Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)-
- Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)-
Comparison: Compared to similar compounds, Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- is unique due to the presence of the methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity, making it distinct in its applications and effects.
特性
CAS番号 |
124237-32-7 |
|---|---|
分子式 |
C31H50N2O2 |
分子量 |
482.7 g/mol |
IUPAC名 |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C31H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-28-21-19-22-29(25-28)35-31(4,5)30(34)32-33-26(2)23-24-27(33)3/h19,21-25H,6-18,20H2,1-5H3,(H,32,34) |
InChIキー |
FMUNSFBOUPIJIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



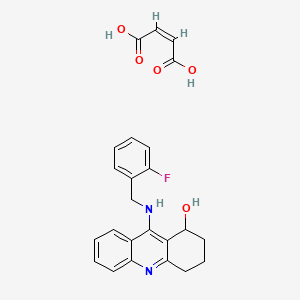
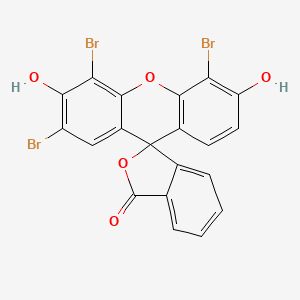
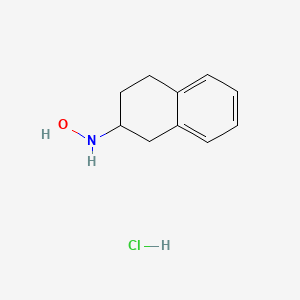
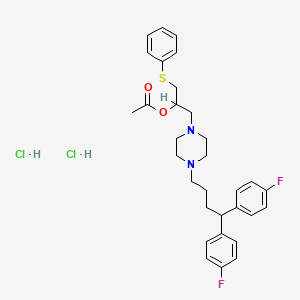
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

